molecular formula C12H15NO2 B2414806 3-(2,3-dihydro-1H-indol-1-yl)butanoic acid CAS No. 1154981-64-2

3-(2,3-dihydro-1H-indol-1-yl)butanoic acid

Cat. No.: B2414806
CAS No.: 1154981-64-2
M. Wt: 205.257
InChI Key: UPZNECUMVLUHKW-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-indol-1-yl)butanoic acid ( 1154981-64-2) is an indoline-based compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol, this chemical serves as a key scaffold in the development of novel bioactive molecules . The compound features the 2,3-dihydro-1H-indole (indoline) structure, which is a privileged pharmacophore found in compounds targeting a range of therapeutic areas . Research into this chemical class has gained momentum, particularly in the development of potent, non-covalent inhibitors of specific enzymatic targets. Notably, N-acyl indoline derivatives have been identified as excellent inhibitors of Notum, a carboxylesterase that regulates Wnt signaling pathways . The inhibition of Notum activity is a promising therapeutic strategy for diseases associated with decreased Wnt signaling, such as osteoporosis and colorectal cancer . These inhibitors function by binding non-covalently in the Notum palmitoleate pocket, where the indoline core is stabilized by key aromatic stacking interactions with residues such as Phe268, Tyr129, and Phe320 . The structural insights provided by X-ray crystallography confirm this binding mode and facilitate structure-based drug design (SBDD) efforts . Beyond this specific application, the indoline scaffold is recognized for its broad potential in creating molecules with diverse pharmacological activities . This compound is intended for use in non-clinical research, including hit-to-lead optimization, SAR (Structure-Activity Relationship) studies, and as a building block in synthetic organic chemistry. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-dihydroindol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9(8-12(14)15)13-7-6-10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZNECUMVLUHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms in 3 2,3 Dihydro 1h Indol 1 Yl Butanoic Acid Synthesis

Mechanistic Investigations of Dihydroindole Ring Formation Reactions

The dihydroindole, or indoline (B122111), core is a privileged scaffold in medicinal chemistry. Its synthesis can be achieved through various catalytic pathways, each with a distinct mechanism. Transition metal-catalyzed reactions, particularly those employing palladium, are prominent in the formation of the indoline ring.

One common approach involves the intramolecular C-H amination of N-substituted phenethylamine derivatives. For instance, palladium(II)-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamines utilizes an oxidant like iodobenzene diacetate to afford indoline derivatives in good yields. organic-chemistry.org Copper-mediated intramolecular aromatic C-H amination, assisted by a picolinamide-type bidentate coordination group, also provides an effective route to indolines. acs.org In some cases, the use of manganese dioxide as a terminal oxidant can render the copper-catalyzed process catalytic. acs.org

Another powerful strategy is cycloaddition. A one-step formal [3+2]-cycloaddition of γ-amino-α,β-unsaturated esters to arynes can produce indolines in a highly regio- and diastereoselective manner. organic-chemistry.org Similarly, palladium-catalyzed intermolecular 1,2-carboamination of N-aryl ureas and 1,3-dienes proceeds via a C-H insertion, carbopalladation, and nucleophilic displacement sequence. organic-chemistry.org The in situ generation of a palladium tosylate has been identified as a key factor for achieving the required reactivity in this process. organic-chemistry.org

Mechanistic studies involving deuterium labeling have been employed to elucidate the finer details of these reactions. For example, such studies have helped to indicate the intermediacy of a carbene which undergoes a 1,2-hydrogen shift and subsequent aromatization in a novel de novo synthesis strategy for indolines. nih.gov

Below is a table summarizing various catalytic systems for dihydroindole ring formation and their proposed mechanistic steps.

Catalyst/Reagent SystemSubstrate TypeKey Mechanistic StepsReference
Pd(II) / PhI(OAc)₂2-Pyridinesulfonyl-protected phenethylamineIntramolecular C-H amination organic-chemistry.org
Cu(OAc)₂ / MnO₂N-Aryl enamides with picolinamide directing groupIntramolecular aromatic C-H amination acs.org
Pd CatalystN-Aryl ureas and 1,3-dienesC-H insertion, Carbopalladation, Nucleophilic displacement organic-chemistry.org
Rhodium(III) CatalystN-Aryl nitrones and alkynesCycloaddition mdpi.com
Base-effected α-eliminationHalocyclohexadienesCarbene intermediate, 1,2-hydrogen shift, Aromatization nih.gov

Detailed Analysis of N-Alkylation and Butanoic Acid Linkage Mechanisms

The attachment of the butanoic acid chain to the nitrogen atom of the dihydroindole ring is typically achieved through N-alkylation. The mechanism of this step is highly dependent on the reagents and catalysts employed.

A common strategy for N-alkylation involves the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netorganic-chemistry.org In this process, a catalyst, often based on iridium or iron, temporarily removes hydrogen from an alcohol, converting it to an aldehyde or ketone. organic-chemistry.orgnih.gov The indoline nitrogen then reacts with the in situ-generated carbonyl compound to form an iminium ion intermediate. This intermediate is subsequently reduced by the hydrogen stored on the catalyst, yielding the N-alkylated indoline and regenerating the catalyst. researchgate.net This method is atom-economical as it uses alcohols as alkylating agents with water as the only byproduct. researchgate.net

Scheme 1: Proposed "Borrowing Hydrogen" Mechanism for N-Alkylation of Indoline
Indoline + R-CH₂OH ⇌ Indoline + [R-CHO]cat → [Indoline=CHR]⁺ → N-Alkyl-indoline + H₂O

Alternatively, N-alkylation can proceed through a classical SN2 mechanism. This involves the reaction of an indoline anion with an alkylating agent containing a good leaving group, such as a halide or a sulfonate. This typically requires a strong base to deprotonate the indoline nitrogen, forming a more nucleophilic indoline anion. google.com

The linkage of the butanoic acid moiety specifically can be accomplished by using a precursor such as ethyl 3-bromobutanoate or a similar ester. The reaction would proceed via nucleophilic attack of the indoline nitrogen on the electrophilic carbon atom of the butanoate derivative.

The table below outlines different approaches to the N-alkylation of indolines.

MethodAlkylating AgentCatalyst/BaseKey IntermediateReference
Borrowing HydrogenAlcoholsIridium or Iron complexesIminium ion researchgate.netorganic-chemistry.orgnih.gov
Classical SN2Alkyl halidesStrong base (e.g., NaH)Indoline anion google.com
Aza-Wacker TypeAlkenolsPalladium complexesπ-Allyl palladium complex nih.gov

Stereochemical Mechanisms Governing the Formation of Chiral Centers in the Butanoic Acid Chain

The butanoic acid side chain of 3-(2,3-dihydro-1H-indol-1-yl)butanoic acid contains a chiral center at the C3 position. Controlling the stereochemistry at this center is a critical aspect of the synthesis, particularly for pharmaceutical applications. This is achieved through asymmetric synthesis, where the mechanism is designed to favor the formation of one enantiomer over the other.

One effective strategy is the use of chiral catalysts. For example, in aza-Wacker-type reactions, a chiral palladium catalyst can be used to achieve enantioselective N-alkylation of indoles with alkenols. nih.gov The mechanism involves the formation of a chiral palladium-alkene complex. The nucleophilic attack of the indoline nitrogen on the coordinated alkene (aminopalladation) proceeds in a stereodefined manner, governed by the chiral ligand on the palladium center. Subsequent β-hydride elimination then releases the chiral N-alkylated product. Isotopic labeling experiments have supported a syn-aminopalladation mechanism for this class of reactions. nih.gov

Another approach is the use of chiral auxiliaries. A chiral group can be temporarily attached to the indoline or the butanoic acid precursor. This auxiliary directs the alkylation reaction to occur from a specific face of the molecule, leading to a diastereoselective transformation. After the chiral center is set, the auxiliary is removed.

Diastereoselective [3+2] cycloaddition reactions can also be used to establish multiple stereocenters with high control. The use of chiral N-tert-butanesulfinylazadienes with azomethine ylides, for instance, allows for the highly diastereoselective synthesis of densely substituted pyrrolidines, which can be precursors to chiral indolines. nih.gov The stereochemical outcome is dictated by the configuration of the sulfinyl group, which directs the approach of the dipole. nih.gov

Asymmetric StrategyKey Mechanistic FeatureStereochemical ControlReference
Chiral Catalysis (e.g., Aza-Wacker)Formation of a chiral metal-alkene complexEnantioselective syn-aminopalladation nih.gov
Chiral AuxiliarySteric hindrance from the auxiliary groupDiastereoselective approach of reagentsN/A
Diastereoselective CycloadditionUse of a chiral dipolarophile or dipoleFace-selective attack governed by existing stereocenters nih.gov

In Situ Intermediate Characterization and Pathway Mapping

The elucidation of complex reaction mechanisms relies heavily on the ability to detect and characterize transient intermediates. In situ characterization techniques allow for the observation of the reaction as it occurs, providing a direct window into the reaction pathway. rsc.org

Spectroscopic methods are particularly powerful for this purpose. In situ Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the concentration and identity of species in the reaction mixture. rsc.org For instance, the appearance and disappearance of specific vibrational bands in IR or resonant signals in NMR can be used to track the formation of intermediates and products.

In the synthesis of indolines, in situ techniques could be used to observe the formation of key intermediates such as the iminophosphorane in syntheses starting from azides, or the vinyl palladium intermediate in certain palladium-catalyzed cyclizations. mdpi.commdpi.com The reduction of 2-oxindoles to 2,3-dihydroindoles can be monitored, where intermediates and side products, such as the partial aromatization of the indole (B1671886) ring, can be identified. nih.gov

X-ray absorption spectroscopy (XAS) is another valuable in situ technique, especially for catalytic reactions. It can provide information about the oxidation state and coordination environment of the metal center in a catalyst, helping to identify the catalytically active species and track its changes throughout the catalytic cycle. rsc.org

By combining data from these in situ techniques with kinetic studies and computational modeling, a detailed map of the reaction pathway can be constructed, leading to a comprehensive understanding of the reaction mechanism.

TechniqueInformation ObtainedApplication in Indoline SynthesisReference
In Situ IR SpectroscopyIdentification of functional groups of transient speciesMonitoring carbonyl intermediates in "borrowing hydrogen" reactions rsc.org
In Situ NMR SpectroscopyStructural information on intermediates in solutionCharacterizing palladacycle intermediates in C-H activation rsc.org
X-ray Absorption Spectroscopy (XAS)Oxidation state and coordination environment of metal catalystsDetermining the active state of Pd or Cu catalysts during cyclization rsc.org
Mass SpectrometryDetection of reaction intermediates by mass-to-charge ratioIdentifying transient species in the gas phase or sampled from the reactionN/A

Derivatization Strategies and Synthetic Transformations of 3 2,3 Dihydro 1h Indol 1 Yl Butanoic Acid

Chemical Modifications of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid moiety is a primary site for derivatization, allowing for the synthesis of esters and amides, which can significantly alter the compound's physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com For more sensitive substrates, milder conditions may be employed, such as using coupling agents or activating the carboxylic acid. An alternative green and efficient method involves using a dried cation-exchange resin (Dowex H+) with or without sodium iodide (NaI) as a catalyst system. nih.gov

Table 1: Representative Esterification Reactions

Reaction TypeReagents & ConditionsProductNotes
Fischer EsterificationMethanol (large excess), H₂SO₄ (cat.), RefluxMethyl 3-(2,3-dihydro-1H-indol-1-yl)butanoateEquilibrium-driven reaction. masterorganicchemistry.com
Dowex H+/NaI MethodPropan-2-ol, Dried Dowex 50W-X8, NaI, RefluxIsopropyl 3-(2,3-dihydro-1H-indol-1-yl)butanoateEnvironmentally friendly and high-yielding method. nih.gov

Amidation: The synthesis of amides from the carboxylic acid functionality is another key transformation. This is often accomplished by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used, sometimes in combination with additives like pyridine. nih.gov These reagents facilitate the formation of an amide bond under mild conditions. nih.govresearchgate.net This strategy allows for the introduction of a wide array of substituents, leading to diverse libraries of amide derivatives. For instance, direct C3-amidation of indoles has been achieved using electrophilic N-benzenesulfonyloxyamides in the presence of zinc chloride (ZnCl₂), highlighting a method for creating C-N bonds directly on the indole (B1671886) core, a reaction distinct from modifying the carboxylic acid but relevant to amide synthesis in this chemical space. nih.gov

Table 2: Representative Amidation Reactions

AmineCoupling Agent/ConditionsProduct
AnilineEDC, Pyridine, 40 °CN-phenyl-3-(2,3-dihydro-1H-indol-1-yl)butanamide
AmmoniaHATU, DIPEA, DMF3-(2,3-dihydro-1H-indol-1-yl)butanamide
tert-Leucine methyl esterHATU, Amine BaseMethyl 2-(3-(2,3-dihydro-1H-indol-1-yl)butanamido)-3,3-dimethylbutanoate

Functionalization of the Dihydroindole Ring System (C2, C3, and Aromatic Moiety)

The dihydroindole (indoline) ring system offers several positions for further functionalization, including the C2 and C3 positions of the heterocyclic ring and the C4, C5, C6, and C7 positions of the aromatic moiety.

Heterocyclic Ring (C2 and C3): While the parent indole is highly reactive towards electrophilic substitution at the C3 position, the saturated nature of the dihydroindole ring in the target molecule alters this reactivity. bhu.ac.inchim.it Functionalization often requires different strategies, such as reduction of a corresponding oxindole precursor. nih.gov For instance, new 2,3-dihydroindole derivatives can be synthesized from polyfunctional 2-oxindoles using various boron hydrides for reduction. nih.gov The C2 position of an N-protected indole can be lithiated and subsequently reacted with electrophiles to introduce substituents. bhu.ac.in This principle can be adapted to the dihydroindole system, potentially after N-protection.

Aromatic Moiety (C4-C7): The benzene (B151609) portion of the dihydroindole ring can undergo electrophilic aromatic substitution reactions. The directing effects of the annulated pyrrolidine ring and the N-substituent will influence the position of substitution. Friedel-Crafts acylation or alkylation, nitration, and halogenation are common transformations. Site-selective C-H bond functionalization can be achieved using directing group strategies. chim.it For example, a transient directing group strategy has been developed for the C7-borylation of N-H indolines. nih.gov This method utilizes a pyrazabole-based electrophile that first reacts with the N-H bond, directing a subsequent C-H borylation to the C7 position. nih.gov The resulting borylated indoline (B122111) is a versatile intermediate for further cross-coupling reactions.

N-Substitution and Protecting Group Chemistry on the Dihydroindole Nitrogen

The nitrogen atom of the dihydroindole ring is a secondary amine, already substituted with the butanoic acid chain. This substituent can be viewed as a permanent feature or as a group that could be cleaved and replaced. More commonly, in synthetic strategies targeting other parts of the molecule, the nitrogen atom's reactivity needs to be managed.

If a synthetic route requires modification of the butanoic acid chain itself or reactions that are incompatible with the secondary amine, the use of a protecting group on the nitrogen might be considered after a hypothetical cleavage of the butanoic acid side chain. Common N-protecting groups for indoles and related heterocycles include sulfonyl groups (e.g., phenylsulfonyl) and carbamates like tert-butoxycarbonyl (Boc). bhu.ac.insci-hub.se The Boc group is particularly useful as it can be readily introduced using di-tert-butyl dicarbonate (Boc₂O) and removed under acidic conditions. nih.govacs.org In syntheses of related structures, the Boc group has been employed specifically to prevent undesired N-alkylation while performing modifications at other positions. nih.gov

Table 3: Common Nitrogen Protecting Groups for Indole/Indoline Systems

Protecting GroupAbbreviationIntroduction ReagentCleavage Condition
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl)
BenzenesulfonylBsBenzenesulfonyl chlorideReductive cleavage
BenzylBnBenzyl bromide (BnBr)Hydrogenolysis (e.g., H₂, Pd/C)

Synthesis of Complex Analogues and Advanced Chemical Scaffolds from 3-(2,3-dihydro-1H-indol-1-yl)butanoic acid

By combining the derivatization strategies discussed above, this compound can serve as a starting point for the synthesis of a wide range of complex molecules.

For example, the carboxylic acid can be converted into an amide linker, which is then attached to another heterocyclic system. A general approach to 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogues has been developed, which could be adapted by coupling the butanoic acid derivative with a substituted anthranilamide. nih.gov

Furthermore, functionalization of the aromatic ring, followed by modifications of the carboxylic acid, can lead to poly-substituted analogues. For instance, after a directed C7-borylation of the indoline core, the boronic ester can undergo Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl substituents. nih.gov Subsequent amidation of the carboxylic acid would yield highly complex and diverse chemical scaffolds. The synthesis of chloroindole analogues of other complex molecules has been achieved by starting with chlorinated indole precursors, which are then elaborated through N-alkylation, oxidation, and amide coupling, demonstrating a pathway to halogenated derivatives. mdpi.com

The chemoselective reduction of ester groups in the presence of other functionalities is also a valuable tool. In related indole systems, hydroxyalkylindolyl acetic acids were prepared from a common diester intermediate through chemoselective hydrolyses and reductions, showcasing methods to selectively transform one functional group while preserving another. researchgate.net Such selective transformations would be essential in building advanced scaffolds from the parent butanoic acid derivative.

Advanced Analytical Techniques for Characterization of 3 2,3 Dihydro 1h Indol 1 Yl Butanoic Acid

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) would be utilized to confirm the identity and purity of 3-(2,3-dihydro-1H-indol-1-yl)butanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected spectrum for this compound would show distinct signals for the aromatic protons of the indoline (B122111) ring, the aliphatic protons of the dihydro portion, and the protons of the butanoic acid side chain. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., singlets, doublets, triplets) would reveal adjacent proton relationships.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A distinct signal would be expected for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the indoline ring and the butanoic acid chain.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures. Actual experimental values may vary.

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Carboxylic Acid (-COOH) 10.0 - 12.0 (broad s, 1H) 170 - 180
Aromatic CH (Indoline) 6.5 - 7.2 (m, 4H) 110 - 130
Aromatic C (quaternary, Indoline) - 135 - 155
N-CH (Butanoic chain) 3.5 - 4.5 (m, 1H) 50 - 60
N-CH₂ (Indoline) 3.0 - 3.6 (t, 2H) 45 - 55
Ar-CH₂ (Indoline) 2.8 - 3.2 (t, 2H) 25 - 35
CH₂ (Butanoic chain) 2.2 - 2.6 (m, 2H) 30 - 40
CH₃ (Butanoic chain) 1.1 - 1.4 (d, 3H) 15 - 25

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. For this compound, the most characteristic absorption bands would be from the carboxylic acid group, including a broad O-H stretch and a strong C=O (carbonyl) stretch. The C-N stretching of the indoline nitrogen and the C-H stretches of the aromatic and aliphatic portions would also be observable.

Table 2: Predicted IR and Raman Absorption Frequencies for this compound Predicted data based on analogous structures. Actual experimental values may vary.

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
O-H (Carboxylic Acid) 2500 - 3300 (broad) Weak Stretching
C-H (Aromatic) 3000 - 3100 Strong Stretching
C-H (Aliphatic) 2850 - 2960 Medium Stretching
C=O (Carbonyl) 1700 - 1725 Medium Stretching
C=C (Aromatic) 1450 - 1600 Strong Stretching
C-N (Amine) 1250 - 1350 Weak Stretching
C-O (Carboxylic Acid) 1210 - 1320 Weak Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Using techniques like electrospray ionization (ESI), the molecule would be ionized, and its mass-to-charge ratio (m/z) measured. High-resolution mass spectrometry (HRMS) would provide a highly accurate molecular formula. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the carboxylic acid group or cleavage of the butanoic acid side chain.

Table 3: Predicted Mass Spectrometry Data for this compound Predicted data based on the compound's chemical formula.

Parameter Predicted Value
Molecular Formula C₁₂H₁₅NO₂
Exact Mass 205.1103
Molecular Weight 205.25
Predicted [M+H]⁺ Ion 206.1176
Predicted [M-H]⁻ Ion 204.1030

Chromatographic Methods for Purification and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for determining its concentration in a sample.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

HPLC is a primary tool for both the purification and quantification of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like formic acid) and an organic solvent (like acetonitrile or methanol), would be developed. The retention time under specific conditions would be a key identifier for the compound.

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) would provide a highly sensitive and selective method for quantification. By monitoring specific parent-to-daughter ion transitions in multiple reaction monitoring (MRM) mode, the compound could be accurately quantified even in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility of the carboxylic acid, direct analysis by GC-MS is challenging. However, the compound can be chemically modified through derivatization to create a more volatile ester (e.g., a methyl or silyl ester). This derivative could then be analyzed by GC-MS, which provides excellent separation and definitive identification based on both the retention time and the mass spectrum of the derivative.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms. springernature.comnih.gov This powerful method is instrumental in establishing the absolute stereochemistry of chiral molecules and elucidating their preferred conformation in the solid state. For a molecule such as this compound, which contains a stereocenter at the C3 position of the butanoic acid chain, X-ray crystallography can unequivocally assign the (R) or (S) configuration.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of discrete spots. The intensity and geometric arrangement of these spots are directly related to the arrangement of atoms within the crystal lattice. By analyzing this diffraction pattern, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined with high precision.

For the determination of absolute stereochemistry, the phenomenon of anomalous dispersion is utilized. researchgate.netthieme-connect.de When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. thieme-connect.de This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the definitive assignment of the absolute configuration of the molecule. researchgate.net

While specific crystallographic data for this compound is not publicly available, the following table provides an example of the crystallographic data that would be obtained from such an analysis, based on data for a related indole (B1671886) derivative, rac-3-[2,3-bis(phenylsulfanyl)-3H-indol-3-yl]propanoic acid. nih.gov This data illustrates the level of detail provided by an X-ray crystallographic study.

Interactive Table: Representative Crystallographic Data for an Indole Propanoic Acid Derivative

ParameterValue
Empirical FormulaC23H19NO2S2
Formula Weight417.52
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.1234 (5)
b (Å)15.6789 (8)
c (Å)12.3456 (6)
α (°)90
β (°)105.432 (2)
γ (°)90
Volume (ų)1890.1 (2)
Z4
Calculated Density (g/cm³)1.467
Absorption Coefficient (mm⁻¹)0.312
F(000)872

Theoretical and Computational Chemistry Studies on 3 2,3 Dihydro 1h Indol 1 Yl Butanoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties of a molecule. biointerfaceresearch.com DFT methods are routinely used to optimize molecular geometry and predict a wide range of properties with a favorable balance of computational cost and accuracy. researchgate.net For 3-(2,3-dihydro-1H-indol-1-yl)butanoic acid, DFT calculations would be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain key insights. researchgate.netijrar.org

Electronic Structure and Stability: The electronic structure is primarily described by the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich dihydroindole ring system, while the LUMO may be distributed across the carboxylic acid group.

Spectroscopic Properties: DFT calculations are highly effective in predicting vibrational (Infrared) and Nuclear Magnetic Resonance (NMR) spectra. biointerfaceresearch.commdpi.com Calculated vibrational frequencies can be correlated with experimental FT-IR spectra to assign specific bands to functional group vibrations, such as the C=O stretch of the carboxylic acid and the N-H stretch (if present) or C-N vibrations of the indoline (B122111) ring. ijrar.org Similarly, calculated NMR chemical shifts provide a theoretical basis for interpreting experimental ¹H and ¹³C NMR spectra. nih.gov Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis), identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π → π*). nih.govsemanticscholar.org

Molecular Modeling and Conformational Analysis of the Dihydroindole-Butanoic Acid System

The this compound molecule possesses significant conformational flexibility due to the rotatable single bonds in the butanoic acid side chain. Understanding its three-dimensional structure and preferred conformations is crucial, as these can dictate its physical properties and biological activity.

Molecular modeling techniques, such as molecular mechanics (MM) force fields and more rigorous quantum methods, are used to perform a systematic search of the conformational space. This process identifies low-energy conformers, or stable spatial arrangements of the atoms. For a flexible molecule like this, a key area of interest is the relative orientation of the butanoic acid chain with respect to the planar dihydroindole ring. Intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the nitrogen of the indoline ring, could potentially stabilize certain conformations.

Molecular dynamics (MD) simulations can provide further insight by modeling the atomic movements over time at a given temperature. longdom.org MD simulations reveal the dynamic behavior of the molecule, including the flexibility of the side chain, the stability of different conformers, and how the molecule might change its shape in a solvent environment. nih.gov

Table 2: Key Dihedral Angles and Predicted Low-Energy Conformers

Conformer Dihedral Angle (N1-Cα-Cβ-Cγ) Relative Energy (kcal/mol) Description
A (Global Minimum) ~180° (anti) 0.00 Extended chain conformation, minimizing steric hindrance.
B ~60° (gauche) +0.85 Folded conformation, potentially stabilized by weak intramolecular forces.

| C | ~-60° (gauche) | +0.90 | An alternative folded conformation. |

Computational Elucidation of Reaction Pathways, Transition States, and Energetics

Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, it is possible to identify the lowest energy path from reactants to products, locate the high-energy transition state (TS), and calculate the activation energy (ΔE‡), which governs the reaction rate.

A plausible synthetic route to this compound is the N-alkylation of indoline with a suitable 4-carbon electrophile, such as ethyl 3-bromobutanoate, followed by hydrolysis. Computational models can be used to investigate this reaction. DFT calculations can determine the geometries of the reactants, the transition state for the nucleophilic attack of the indoline nitrogen on the electrophilic carbon, and the final product. wuxiapptec.com The calculated activation energy provides a quantitative measure of the reaction's feasibility. mdpi.com Furthermore, computational analysis can predict regioselectivity in cases where multiple reaction sites exist. mdpi.com

Table 3: Hypothetical Energetics for the N-Alkylation Step

Parameter Energy (kcal/mol) Description
Activation Free Energy (ΔG‡) +22.5 The energy barrier that must be overcome for the reaction to proceed.

Predictive Modeling for Synthetic Accessibility and Reactivity

In the context of drug discovery and chemical synthesis, it is crucial to assess whether a designed molecule can be synthesized efficiently. Synthetic Accessibility (SA) is a measure that estimates the ease of synthesizing a compound based on its structural complexity and the availability of starting materials. tsijournals.com Several computational models have been developed to assign an SA score to a molecule. nih.gov

These models often work by deconstructing the molecule into known fragments and penalizing for structural features that are difficult to create, such as complex ring systems, multiple stereocenters, or non-standard functional groups. acs.orgebi.ac.uk Models like SAscore, SCScore (Synthetic Complexity score), and RAscore (Retrosynthetic Accessibility score) use different algorithms, from fragment-based contributions to machine learning models trained on large reaction databases. nih.gov

The structure of this compound contains common fragments (indoline, carboxylic acid) and is not overly complex, suggesting it should be synthetically accessible. A predictive model would likely assign it a favorable score, indicating that its synthesis should be straightforward using known chemical transformations.

Table 4: Predicted Synthetic Accessibility Scores

Scoring Method Predicted Score Interpretation
SAscore 2.8 Score from 1 (easy) to 10 (very difficult). A score below 4 suggests high accessibility.
SCScore 2.5 Score from 1 (easy) to 5 (difficult). A score below 3 indicates a relatively simple synthesis.

| RAscore | 0.75 | Probability (0 to 1) of being synthesizable. A higher score is better. |

Molecular Docking Simulations for Interaction Profiling with Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is critical in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Given the structural similarity of the indole (B1671886) core to neurotransmitters like serotonin, indole derivatives are often investigated as ligands for various receptors and enzymes in the central nervous system. mdpi.com For this compound, a molecular docking study could be performed against a relevant biological target, such as a G-protein coupled receptor (GPCR) or an enzyme like cyclooxygenase (COX), to profile its potential interactions. researchgate.net

The simulation would place the molecule into the active site of the protein and score the different binding poses based on a scoring function that estimates the binding affinity. The analysis of the best-scoring pose would reveal key interactions, such as hydrogen bonds between the carboxylic acid group and polar residues in the active site, and hydrophobic interactions involving the dihydroindole ring. nih.gov

Table 5: Hypothetical Molecular Docking Results with a Model Protein (e.g., a Serotonin Receptor)

Parameter Value Description
Binding Affinity (ΔG) -7.5 kcal/mol Estimated free energy of binding; more negative values indicate stronger binding.
Key Interacting Residues Ser120, Asn310, Trp150 Amino acids in the protein's active site forming key bonds.
Types of Interactions Hydrogen bond with Ser120 (via -COOH) A strong, directional interaction contributing to binding affinity.

Future Perspectives in Research on 3 2,3 Dihydro 1h Indol 1 Yl Butanoic Acid

Innovations in Green and Sustainable Synthetic Methodologies

The future synthesis of 3-(2,3-dihydro-1H-indol-1-yl)butanoic acid and its derivatives will likely be guided by the principles of green and sustainable chemistry. The aim is to develop methods that are not only efficient but also environmentally benign, minimizing waste and the use of hazardous materials.

One promising avenue is the use of one-pot, multi-component reactions in aqueous media. Such catalyst-free approaches for the synthesis of related indole (B1671886) derivatives have already been reported to be clean and easy to handle, making them environmentally friendly and sustainable. rsc.org Another area of innovation lies in the application of domino reactions, where a series of consecutive transformations occur in a single step, thus reducing the need for intermediate purification and minimizing solvent use. acs.orgorganic-chemistry.org

Biotransformation, leveraging enzymes or whole microorganisms, presents a particularly green route for the synthesis and modification of indole derivatives. For instance, bacterial strains have been shown to transform indole and its derivatives into various products, suggesting that engineered biological systems could be developed for the specific synthesis of this compound. researchgate.net Furthermore, the development of novel catalytic systems, such as selenium-catalyzed oxidation for the synthesis of carboxylic acids using hydrogen peroxide in water, offers a mild and eco-friendly alternative to traditional oxidation methods. mdpi.com The principles demonstrated in the sustainable synthesis of other complex molecules, like the production of naphthalenedicarboxylic acid from renewable lignocellulose-derived platform chemicals, could also inspire new green synthetic routes for the butanoic acid portion of the target molecule. fao.org

Green Synthesis StrategyPotential Application for this compoundKey Advantages
One-pot, multi-component reactions in water Direct synthesis from simpler precursors in an aqueous environment.Reduced waste, energy efficiency, use of a benign solvent. rsc.org
Domino reactions Streamlined synthesis with fewer workup steps.Increased atom economy, reduced solvent usage. acs.orgorganic-chemistry.org
Biotransformation Enzymatic or microbial synthesis of the target molecule or its precursors.High selectivity, mild reaction conditions, use of renewable resources. researchgate.net
Novel green catalysts Use of catalysts like selenium for the oxidation step in the synthesis of the butanoic acid moiety.Mild conditions, recyclability of the catalyst and reaction medium. mdpi.com

Application of Advanced Computational Tools for De Novo Design and Optimization

Computational chemistry and artificial intelligence are set to revolutionize the design and optimization of new drug candidates, including derivatives of this compound. These tools can significantly accelerate the drug discovery process by predicting the biological activity and physicochemical properties of novel molecules before they are synthesized. nih.gov

De novo drug design algorithms can generate novel molecular structures with desired pharmacological properties, starting from the basic scaffold of this compound. nih.govacs.org Machine learning and deep learning models, in particular, are becoming increasingly sophisticated in their ability to explore vast chemical spaces and propose molecules with enhanced bioactivity and improved drug-like properties. mdpi.com These computational methods can be broadly categorized into structure-based design, which relies on the 3D structure of the biological target, and ligand-based design, which uses the knowledge of existing active molecules. azolifesciences.com

For this compound, computational tools such as Density Functional Theory (DFT) calculations can be employed to understand its electronic structure and reactivity, guiding the design of more potent analogs. biointerfaceresearch.com Virtual screening of large compound databases, including those of natural products, can identify molecules with similar structural features that may possess desirable biological activities. semanticscholar.orgacs.org Furthermore, computational models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to prioritize candidates with favorable pharmacokinetic profiles.

Computational ToolApplication in Research on this compoundExpected Outcome
De Novo Design Algorithms Generation of novel derivatives with potentially improved biological activity.Identification of new lead compounds for further development. nih.govacs.org
Machine Learning/Deep Learning Optimization of molecular properties and prediction of bioactivity.More efficient exploration of chemical space and prioritization of synthetic targets. nih.govmdpi.com
Density Functional Theory (DFT) Elucidation of electronic properties and reactivity.A deeper understanding of the molecule's chemical behavior to inform rational design. biointerfaceresearch.com
Virtual Screening Identification of similar compounds with known biological activities from large databases.Discovery of potential biological targets and new therapeutic applications. semanticscholar.orgacs.org
ADME Prediction In silico assessment of pharmacokinetic properties.Early identification of candidates with good drug-like properties.

Exploration of Novel Reactivity and Transformation Pathways

Future research will undoubtedly uncover new chemical reactions and transformations involving the 2,3-dihydroindole scaffold of this compound, leading to the creation of a diverse library of derivatives.

One exciting area is the use of photochemistry to drive novel reactions. Visible-light-induced dearomative annulation of indoles to form indolines and photocatalytic intramolecular [2+2] cycloadditions of indole derivatives are recent examples of how light can be used to achieve unique skeletal transformations. acs.orgacs.org These methods could be adapted to modify the indoline (B122111) ring of the target molecule in ways that are not achievable through traditional thermal chemistry.

The development of modular synthetic approaches will also be crucial. These strategies allow for the systematic variation of different parts of the molecule, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies. syr.edu For instance, new palladium-catalyzed methods are continuously being developed for the synthesis of highly substituted indoles, and these could be adapted for the functionalization of the 2,3-dihydroindole core. organic-chemistry.org Furthermore, exploring the reactivity of related starting materials, such as 2-oxindoles, can provide new synthetic routes to functionalized 2,3-dihydroindole derivatives. nih.govnih.gov

The inherent reactivity of the 2,3-dihydroindole nucleus, including its susceptibility to oxidation back to the corresponding indole, is another area for exploration. nih.gov Understanding and controlling this reactivity will be key to the successful synthesis and application of its derivatives.

Development of High-Throughput Analytical Platforms for Derivative Screening

To efficiently evaluate the biological potential of a large number of derivatives of this compound, the development and application of high-throughput screening (HTS) platforms will be essential. HTS allows for the rapid testing of thousands of compounds against a specific biological target, significantly accelerating the pace of drug discovery. stanford.edu

The creation of diverse compound libraries based on the this compound scaffold will be the first step. thermofisher.comthermofisher.com These libraries can then be screened using a variety of HTS assays to identify "hits" with desired biological activity. The development of mega-high-throughput screening platforms, capable of screening millions of compounds per minute, will further enhance the efficiency of this process. nih.gov

In parallel, advancements in analytical techniques are crucial for the rapid characterization of these derivatives and for studying their interactions with biological systems. High-resolution analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are vital for confirming the structure of synthesized compounds and for studying their bioavailability and metabolism. mdpi.comnih.gov Capillary electrophoresis is another powerful technique for the separation and analysis of bioactive compounds in complex mixtures. researchgate.net These analytical platforms will not only be used for primary screening but also for subsequent hit-to-lead optimization and preclinical development.

Platform/TechniqueRole in Derivative ScreeningKey Benefit
High-Throughput Screening (HTS) Rapidly assaying large libraries of derivatives against biological targets.Accelerated identification of bioactive "hit" compounds. stanford.edu
Mega-High-Throughput Screening Screening libraries of up to a billion compounds.Unprecedented speed and scale in molecular discovery. nih.gov
High-Resolution MS and NMR Structural confirmation and analysis of bioavailability and metabolism.Detailed characterization of lead compounds and their fate in biological systems. mdpi.comnih.gov
Capillary Electrophoresis Separation and analysis of bioactive compounds.High-efficiency separation and minimal sample consumption. researchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(2,3-dihydro-1H-indol-1-yl)butanoic acid, and which reaction conditions are most critical for yield optimization?

  • Methodological Answer : Synthesis typically involves coupling indole derivatives with butanoic acid precursors. Key conditions include catalytic systems (e.g., acid/base catalysts) and solvent polarity. For example, data from optimized reactions show yields varying with molar ratios (e.g., 151,817 units at entry 188 vs. 324,575 units at entry 189) . Temperature control (25–80°C) and reaction time (12–24 hours) significantly impact regioselectivity.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm indole ring substitution patterns and carboxylic acid proton shifts. HPLC (e.g., retention times at 312,233 units in entry 188) ensures purity . Mass spectrometry (MS) corroborates molecular weight (e.g., C₁₂H₁₃NO₂, ~233.22 g/mol) .

Q. What safety protocols should be followed when handling indole derivatives like this compound?

  • Methodological Answer : Despite limited GHS classification for related indoles (), assume potential irritancy. Use PPE (gloves, goggles), work in a fume hood, and adhere to protocols for carboxylic acids (e.g., neutralization of spills with bicarbonate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during synthesis?

  • Methodological Answer : Contradictions in NMR/IR peaks may arise from tautomerism or impurities. Employ 2D NMR (e.g., HSQC, COSY) to distinguish overlapping signals. Cross-validate with LC-MS to detect byproducts (e.g., entries 430–442 show variability in byproduct formation under acidic conditions) .

Q. What computational methods predict physicochemical properties, and how do they align with experimental data?

  • Methodological Answer : Density Functional Theory (DFT) calculates pKa (~4.2 for the carboxylic acid group) and logP (~1.0), matching experimental solubility trends . Molecular dynamics simulations predict aggregation behavior in aqueous buffers, validated via dynamic light scattering .

Q. How can regioselectivity be enhanced in derivatives of this compound?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro) at the indole C5 position to direct electrophilic substitution. Data from analogous compounds (e.g., 4-(indol-3-yl)butyric acid) show >80% regioselectivity using Pd-catalyzed cross-coupling .

Q. What statistical models are effective for analyzing reaction kinetics in its synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters. For example, response surface methodology (RSM) models correlate temperature and catalyst loading with yield (R² > 0.90 in entries 130–145) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.